molecular formula C23H23NO6S B3445706 2-[2-(3,4-Dimethoxyphenyl)-5-[(4-ethoxyphenyl)carbamoyl]thiophen-3-yl]acetic acid

2-[2-(3,4-Dimethoxyphenyl)-5-[(4-ethoxyphenyl)carbamoyl]thiophen-3-yl]acetic acid

Cat. No.: B3445706
M. Wt: 441.5 g/mol
InChI Key: CSFGZNZANYAARC-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)-5-[(4-ethoxyphenyl)carbamoyl]thiophen-3-yl]acetic acid is a complex organic compound that features a thiophene ring substituted with various functional groups

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-5-[(4-ethoxyphenyl)carbamoyl]thiophen-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6S/c1-4-30-17-8-6-16(7-9-17)24-23(27)20-12-15(13-21(25)26)22(31-20)14-5-10-18(28-2)19(11-14)29-3/h5-12H,4,13H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFGZNZANYAARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)C3=CC(=C(C=C3)OC)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dimethoxyphenyl)-5-[(4-ethoxyphenyl)carbamoyl]thiophen-3-yl]acetic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)-5-[(4-ethoxyphenyl)carbamoyl]thiophen-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)-5-[(4-ethoxyphenyl)carbamoyl]thiophen-3-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)-5-[(4-ethoxyphenyl)carbamoyl]thiophen-3-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3,4-Dimethoxyphenyl)-5-[(4-methoxyphenyl)carbamoyl]thiophen-3-yl]acetic acid
  • 2-[2-(3,4-Dimethoxyphenyl)-5-[(4-hydroxyphenyl)carbamoyl]thiophen-3-yl]acetic acid
  • 2-[2-(3,4-Dimethoxyphenyl)-5-[(4-methylphenyl)carbamoyl]thiophen-3-yl]acetic acid

Uniqueness

What sets 2-[2-(3,4-Dimethoxyphenyl)-5-[(4-ethoxyphenyl)carbamoyl]thiophen-3-yl]acetic acid apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group, for example, may enhance its solubility and interaction with certain biological targets compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(3,4-Dimethoxyphenyl)-5-[(4-ethoxyphenyl)carbamoyl]thiophen-3-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(3,4-Dimethoxyphenyl)-5-[(4-ethoxyphenyl)carbamoyl]thiophen-3-yl]acetic acid

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